molecular formula C14H11N3OS B5633176 2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide

Cat. No.: B5633176
M. Wt: 269.32 g/mol
InChI Key: LONIEZPITREVKY-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N-methylpyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyridine-carboxamide moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and affinity for enzyme binding sites, particularly in kinase and phosphatase inhibition . The N-methylpyridine-3-carboxamide group introduces hydrogen-bonding capabilities and modulates solubility.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-15-13(18)9-5-4-8-16-12(9)14-17-10-6-2-3-7-11(10)19-14/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONIEZPITREVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate pyridine derivative. One common method is the reaction of 2-aminobenzenethiol with pyridine-3-carboxylic acid or its derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including piperidine or other organic bases, and is often carried out in solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields. Additionally, green chemistry approaches, such as using water as a solvent or employing recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be attributed to the inhibition of key bacterial enzymes, while its anticancer effects could result from the disruption of cellular signaling pathways. Molecular docking studies have shown that this compound can bind to various protein targets, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Implications

The following compounds share the benzothiazole-carboxamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Structural Comparison of 2-(1,3-Benzothiazol-2-yl)-N-methylpyridine-3-carboxamide and Analogs
Compound Name / ID Key Substituents Hypothesized Impact on Properties
Target Compound : this compound - Pyridine-3-carboxamide with N-methyl group Enhanced solubility due to polar carboxamide; moderate lipophilicity from methyl group.
Cpd D (1,3-Benzothiazol-2-yl)carbamoylmethanesulfonic acid - Methanesulfonic acid substituent on phenyl ring Increased acidity and solubility; potential for ionic interactions in binding pockets.
N-(6-Methyl-1,3-benzothiazol-2-yl)-...-dihydropyridine-3-carboxamide - 6-Methylbenzothiazole; dihydropyridine ring Improved metabolic stability (dihydropyridine); higher lipophilicity (6-methyl group).
832674-14-3 : N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoro...) - 6-Ethoxybenzothiazole; tetrafluoropropoxymethyl benzamide Enhanced electron-withdrawing effects (ethoxy); fluorinated groups may improve blood-brain barrier penetration.

Key Research Findings and Trends

Substituent Position and Enzyme Affinity: The 6-position on the benzothiazole ring is critical for target engagement. For example, Cpd D (methanesulfonic acid at the phenyl group) shows stronger ionic interactions with LMWPTPs compared to unsubstituted analogs .

Ring Saturation and Stability :

  • The dihydropyridine ring in the analog from introduces partial saturation, reducing aromaticity and possibly improving metabolic stability compared to the fully aromatic pyridine in the target compound.

Fluorinated and Polar Groups :

  • Fluorinated chains (e.g., tetrafluoropropoxymethyl in 832674-14-3 ) are associated with increased membrane permeability and resistance to oxidative metabolism, a feature absent in the target compound .

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